Betamethasone 9,11-Epoxide
Description
Role as a Key Steroidal Intermediate in Glucocorticoid Synthesis
Corticosteroid 9,11β-epoxides are fundamental intermediates in the synthesis of numerous significant pharmaceutical compounds. researchgate.netacs.org Betamethasone (B1666872) 9,11-Epoxide is a direct precursor in the production of betamethasone, a potent glucocorticoid. researchgate.netresearchgate.net The synthetic pathway involves the crucial step of opening the 9,11β-epoxide ring with a suitable acid, such as hydrofluoric acid (HF), to install the 9α-fluoro and 11β-hydroxyl groups essential for the biological activity of the final drug. acs.orgresearchgate.net
Structural Significance of the 9,11-Epoxide Moiety within Steroid Chemistry
The defining feature of Betamethasone 9,11-Epoxide is the three-membered epoxide ring (also known as an oxirane ring) bridging carbons 9 and 11 of the steroid backbone. leapchem.comnih.gov This strained ring is highly reactive and serves as a potent electrophilic site, making it susceptible to nucleophilic attack and various ring-opening reactions. nih.gov This inherent reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functional groups at the 9 and 11 positions to create a wide array of steroid analogues. leapchem.com
Historical Context of Epoxide Intermediates in Pharmaceutical Production
The use of epoxidation in chemistry dates to the early 20th century, with the work of Russian chemist Nikolai Prilezhaev, who first reported the reaction using peracids as the oxidizing agent. numberanalytics.com Initially, these methods often suffered from low yields and required harsh conditions. numberanalytics.com Over decades, significant advancements led to the development of more sophisticated epoxidation techniques, including the use of transition metal catalysts and enzymes, which offer greater control and efficiency. numberanalytics.commdpi.com
Epoxides have become indispensable intermediates in the industrial production of a vast range of chemicals and pharmaceuticals. nih.govnumberanalytics.com Their application is central to the synthesis of drugs across various therapeutic areas, including statins, HIV protease inhibitors, and anticancer agents. mdpi.comencyclopedia.pubsrce.hr In steroid chemistry, the synthesis of complex corticoids like the 16β-methylcorticoids has been a major focus for synthetic chemists since the 1950s. researchgate.net The development of robust and efficient methods to create and subsequently open epoxide intermediates, such as this compound, has been a critical enabler in the large-scale manufacturing of these vital medicines. mdpi.comencyclopedia.pub
Table 2: Research Findings on the Synthesis of Corticosteroid 9,11β-Epoxides
| Method/Process Improvement | Description | Key Findings & Significance | Source |
|---|---|---|---|
| PCl₅-Mediated Dehydration | A process involving the regioselective dehydration of an 11α-hydroxysteroid using phosphorus pentachloride (PCl₅) to form a Δ⁹,¹¹ double bond. This is followed by conversion to a 9α,11β-bromoformate intermediate and subsequent cyclization to the epoxide with sodium hydroxide (B78521) (NaOH). | This method improves regioselectivity, minimizes major process-related impurities, and dramatically raises the overall yield and quality of the final epoxide product. It has been implemented in full-scale manufacturing. | researchgate.netacs.org |
| One-Pot Bromohydroxylation and Hydrolysis | A streamlined method that reduces the number of steps in the synthesis. | Aligns with green chemistry principles by reducing waste and cost. | |
| Microorganism Fermentation | Use of microorganisms for the 1,2-dehydrogenation step in the synthesis pathway leading to the epoxide. | Offers better yield and purity for specific steps compared to chemical oxidation with agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). | researchgate.net |
| Low-Temperature Epoxidation | Performing the epoxidation of the C16 double bond at low temperatures. | Reduces the formation of unwanted side products, such as the epoxidation of the Δ⁴ double bond in the steroid A-ring. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDXNHBVYAMODG-DEGNENOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020538 | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
981-34-0 | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=981-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BETAMETHASONE 9,11-EPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9AY9BSI41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Improvements
Established Synthetic Routes to Betamethasone (B1666872) 9,11-Epoxide
The traditional synthesis of Betamethasone 9,11-Epoxide involves a multi-step sequence starting from readily available steroid precursors. Key transformations include the formation of a Δ9,11 double bond, its conversion to a halohydrin or a related intermediate, and subsequent cyclization to form the desired epoxide.
Dehydration of 11α-Hydroxysteroids to Δ9,11 Double Bonds
A common starting point in the synthesis of this compound is an 11α-hydroxysteroid. The initial key step involves the dehydration of this alcohol to generate a double bond between carbons 9 and 11 (Δ9,11). However, a significant challenge in this step is the potential for the formation of the undesired Δ11,12 regioisomer. google.com
To address this, regioselective methods have been developed. One effective method utilizes phosphorus pentachloride (PCl5) in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -85 °C). acs.orgacs.org This PCl5-mediated dehydration has been shown to produce the desired Δ9,11 triene in high yields (approximately 90%) with excellent regioselectivity, achieving a ratio of 99:1 in favor of the Δ9,11 isomer over the Δ11,12 isomer. acs.org Other reagents that have been explored for this regioselective dehydration include phosphorus trichloride (B1173362) (PCl3), phosphorus oxychloride (POCl3), and a combination of sulfuryl chloride (SO2Cl2) and imidazole. google.com
A previously employed method involved converting the 11α-hydroxy group to a mesylate followed by elimination. However, this approach was less regiospecific, often resulting in a mixture containing 10-15% of the unwanted Δ11,12 steroid, which necessitated difficult purification steps. google.comgoogle.com
Conversion of Olefins to 9α,11β-Bromoformates
Once the Δ9,11 double bond is established, the next step involves its conversion to a 9α,11β-bromoformate. This is typically achieved by treating the olefin with a brominating agent in the presence of a suitable nucleophile. A widely used reagent for this transformation is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). acs.orgacs.org
The reaction is often carried out in dimethylformamide (DMF). acs.orgacs.org The proposed mechanism involves the reaction of the Δ9,11 double bond with DBH in the presence of an acid, such as perchloric acid, to form a bromonium ion intermediate. This intermediate is then trapped by DMF to form an iminium ion, which upon aqueous workup, hydrolyzes to yield the 9α,11β-bromoformate. acs.org
Cyclization of Bromoformates to Form the 9,11β-Epoxide
The final step in this sequence is the intramolecular cyclization of the 9α,11β-bromoformate to yield the target this compound. This is an SN2 reaction where the formate (B1220265) group, after being activated, is displaced by the neighboring bromine atom.
This cyclization is typically effected by treatment with a base, such as sodium hydroxide (B78521) (NaOH). acs.orgacs.org The reaction is generally carried out at low temperatures, ranging from -20°C to +10°C, to minimize the formation of by-products. google.com A preferred temperature range is between 0°C and -10°C. google.com The choice of solvent is also crucial, with mixtures of dichloromethane (B109758) (CH2Cl2) or THF with a C1 to C6 alkanol like methanol (B129727) being commonly used. google.com This process has been reported to produce the desired epoxide in high yield (over 90%) and purity (greater than 98%). acs.org
Utilization of Diosgenin (B1670711) as a Starting Material in Synthesis
Diosgenin, a naturally occurring steroidal sapogenin, has historically served as a key starting material for the industrial synthesis of numerous corticosteroids, including betamethasone. researchgate.netnih.govscielo.brscielo.br The synthesis of betamethasone from diosgenin involves a combination of chemical and biotechnological (fermentation) methods. scielo.brscielo.br
The complex structure of diosgenin is first degraded to a more versatile intermediate, 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). researchgate.net From 16-DPA, a series of chemical transformations, including microbial hydroxylations, are employed to introduce the necessary functional groups on the steroid nucleus, eventually leading to the formation of intermediates that can be converted to this compound. researchgate.net
Synthesis from 9α-Hydroxyandrost-4-ene-3,17-dione (9αOH-AD)
An alternative and more recent starting material for the synthesis of betamethasone, and consequently its 9,11-epoxide intermediate, is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). researchgate.netresearchgate.net This compound is readily available through the microbial degradation of phytosterols. researchgate.netresearchgate.net A notable synthesis route starting from 9αOH-AD has been developed, offering a more efficient and environmentally friendly alternative to traditional methods. researchgate.net
In this route, the 16β-methyl group is introduced, and the 17-side chain is constructed. researchgate.net The 9α-hydroxy group is then utilized to form the Δ9,11 double bond. Subsequently, the established chemistry of bromoformate formation and cyclization is applied to generate the 9,11β-epoxide. researchgate.net One reported synthesis using this starting material achieved a 96% yield for the cyclization step to the epoxide. researchgate.net
Advanced Synthetic Strategies and Optimization
| Starting Material | Key Reagents/Steps | Reported Yield | Reference |
| 11α-Hydroxysteroid | 1. PCl5 (Dehydration) 2. DBH/DMF (Bromoformate formation) 3. NaOH (Cyclization) | >90% (overall for epoxide formation) | acs.org, acs.org |
| 9αOH-AD | 1. 16β-methylation 2. Side-chain installation 3. DBH (Bromohydrin formation) 4. NaOH (Cyclization) | 96% (for cyclization step) | researchgate.net |
| 9αOH-AD | Complete synthesis to Betamethasone | 22.9% (overall yield for 11 steps) | researchgate.net, researchgate.net |
Regioselective Dehydration Approaches
The synthesis of the 9,11-epoxide begins with the creation of a double bond between the C9 and C11 positions of the steroid nucleus. This is typically achieved through the dehydration of an 11-hydroxy steroid precursor.
A significant challenge in this step is achieving regioselectivity, meaning the preferential formation of the desired Δ⁹(¹¹) double bond over the undesired Δ¹¹(¹²) isomer. Research has shown that using phosphorus pentachloride (PCl₅) for the dehydration of 11α-hydroxy corticosteroids can produce the Δ⁹(¹¹) triene in excellent yields (greater than 90%) and with a high regiomeric ratio of 99:1. researchgate.net This method represents a substantial improvement over older techniques. For instance, while phosphorus oxychloride (POCl₃) in pyridine (B92270) can yield excellent regioselectivity (98:2), the reaction yield is often low (less than 15%). acs.org Other reagents like methanesulfonyl chloride have also been used, but the subsequent elimination step required high temperatures (115 °C). acs.org
Stereoselective Epoxidation Techniques
Once the Δ⁹(¹¹) double bond is in place, the next step is epoxidation to form the 9,11-epoxide ring. The stereochemistry of this epoxide is crucial, with the β-epoxide being the desired isomer for subsequent reactions.
A common method involves a two-step process. First, the Δ⁹(¹¹) olefin is treated with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a nucleophile like dimethylformamide (DMF). This forms a 9α,11β-bromoformate intermediate. researchgate.netacs.org This intermediate is then cyclized to the desired 9β,11β-epoxide by treatment with a base, such as sodium hydroxide (NaOH). researchgate.netacs.org This approach has proven effective in large-scale production. researchgate.net
The stereoselectivity of epoxidation reactions on the steroid scaffold is generally influenced by the steric hindrance of the β-face. uc.pt While peroxyacids are common epoxidizing agents, they often lead to a mixture of isomers. uc.pt The bromoformate strategy provides a reliable path to the required β-stereochemistry. researchgate.net
Green Chemistry Approaches in Epoxide Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes for steroids. researchgate.netresearchgate.netbrynmawr.edu This involves using less toxic reagents, reducing waste, and employing catalytic methods. researchgate.net
For steroid synthesis, green approaches include heterogeneous catalysis, microwave-assisted synthesis, and the use of ionic liquids as alternative solvents. researchgate.netresearchgate.net In the context of epoxidation, alternatives to traditional peroxyacids are being explored. For instance, magnesium bis(monoperoxyphthalate) has been used for the epoxidation of unsaturated steroids. acs.orgnih.gov While specific green chemistry applications for the direct synthesis of this compound are not extensively detailed in the provided results, the broader trend in steroid chemistry points towards the adoption of biocatalysis and cleaner chemical oxidants to reduce environmental impact. researchgate.netmdpi.com
Chemoenzymatic Synthesis and Biotransformation Pathways
Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the flexibility of chemical reactions, offering a powerful tool for steroid manufacturing. researchgate.net Biotransformation, using whole microorganisms or isolated enzymes, can perform highly specific reactions like hydroxylations and epoxidations under mild conditions. mdpi.comacs.org
For instance, microbial transformations are central to producing key steroid intermediates like 9α-hydroxy-androst-4-ene-3,17-dione (9α-OHAD), a precursor for many corticosteroids. mdpi.comresearchgate.net Engineered strains of Mycolicibacterium are used to efficiently convert sterols into these valuable intermediates. mdpi.com
A patented method describes a one-step fermentative conversion to produce a betamethasone intermediate using a single strain of Arthrobacter simplex or Nocardioide simplex, achieving a conversion rate of up to 94.6%. patsnap.com Such processes can simplify synthetic routes, reduce the use of harsh chemicals, and are suitable for industrial-scale production. patsnap.com Enzymatic methods, such as using lipases like Novozym 435, can also be employed to separate mixtures of steroid epimers, yielding diastereomerically pure compounds. uc.ptacs.orgnih.gov
Industrial Scale Production and Process Robustness
The transition from a laboratory-scale synthesis to robust, industrial-scale production of this compound requires significant process optimization to ensure consistent yield, quality, and cost-effectiveness. researchgate.netresearchgate.net
Minimization of Process-Related Impurities
A major focus of industrial process development is the identification and minimization of process-related impurities. researchgate.net Impurities can compromise the safety and efficacy of the final pharmaceutical product and are strictly regulated.
In the synthesis of this compound, several key impurities have been identified. Older manufacturing processes were plagued by impurities such as:
21-OH-Δ⁹(¹¹)-triene and 21-OH-Δ¹¹(¹²)-triene : Resulting from incomplete epoxidation or undesired dehydration products. researchgate.netacs.org
β-epoxide-21-cathylate : An intermediate from a previous synthetic route that failed to hydrolyze completely. acs.org
11β-Cl Impurity : A chlorinated byproduct that can form during the process. acs.org
The improved process utilizing PCl₅ and DBH was specifically designed to eliminate or minimize these impurities, leading to a much cleaner product profile. researchgate.netacs.org High-performance liquid chromatography (HPLC) is a critical analytical tool used to detect and quantify these impurities, ensuring the final product meets stringent quality standards. acs.orggoogle.com
| Impurity Name | Origin/Cause | Impact of Improved Process |
|---|---|---|
| 21-OH-Δ⁹(¹¹)-triene | Incomplete epoxidation of the desired Δ⁹(¹¹) double bond. acs.org | Minimized researchgate.net |
| 21-OH-Δ¹¹(¹²)-triene | Formation of the undesired Δ¹¹(¹²) isomer during dehydration. acs.org | Minimized researchgate.net |
| β-epoxide-21-cathylate | Incomplete hydrolysis of an intermediate from an older synthetic route. acs.org | Eliminated researchgate.net |
| 11β-Cl Impurity | Formation of a chlorinated byproduct. acs.org | Minimized researchgate.net |
| Process Step/Metric | Older Process | Improved Process | Reference |
|---|---|---|---|
| Dehydration Reagent | Methanesulfonyl chloride | Phosphorus pentachloride (PCl₅) | acs.org, researchgate.net |
| Epoxidation Method | Bromohydrin formation | Bromoformate intermediate via DBH | acs.org, researchgate.net |
| Overall Yield | ~60% | Dramatically raised | acs.org, researchgate.net |
| Purity | ~92% | Dramatically raised | acs.org, researchgate.net |
Evaluation of Manufacturing Feasibility and Cost-Effectivenessgoogle.com
The industrial-scale synthesis of this compound, a pivotal intermediate in the production of potent corticosteroids like betamethasone, necessitates a careful evaluation of manufacturing feasibility and cost-effectiveness. acs.orgresearchgate.net These factors are intrinsically linked to the efficiency of the synthetic route, the expense of starting materials and reagents, process complexity, and the implementation of process improvements that enhance yield and purity. shreejipharmainternational.com
The feasibility of a manufacturing process is also determined by its ability to control reaction conditions to minimize by-product formation. For example, in the formation of the epoxide from a bromoformate or chloroformate intermediate, maintaining a low reaction temperature (preferably between 0°C and -10°C) is crucial to reduce the formation of unwanted by-products. google.com The selection of reagents is another key aspect; replacing toxic reagents like potassium cyanide (KCN) with alternatives such as 2-chlorovinyl ethyl ether for the installation of the side chain contributes to a safer and more cost-effective process. researchgate.net
Below is an interactive data table comparing two synthetic routes to a Betamethasone intermediate, highlighting key parameters that influence their manufacturing feasibility and cost-effectiveness.
Reaction Chemistry of the Epoxide Ring
Epoxide Ring-Opening Reactions
The cleavage of the epoxide ring is a critical step in the synthesis of many corticosteroids. pressbooks.pub This process can be initiated by various reagents and conditions, leading to the formation of diverse and functionally important derivatives.
The epoxide ring of Betamethasone (B1666872) 9,11-Epoxide is an electrophilic site, making it prone to nucleophilic attack. This reactivity is a consequence of the ring strain inherent in the three-membered epoxide structure. pressbooks.publibretexts.org The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions. In many instances, the attack occurs at the less sterically hindered carbon atom, following a typical SN2 mechanism. pressbooks.publibretexts.org However, the substitution pattern of the epoxide and the reaction conditions can influence which carbon is attacked. libretexts.orgstackexchange.com
For instance, in base-catalyzed openings, the nucleophile typically attacks the less substituted carbon. libretexts.org Conversely, under acidic conditions, the nucleophilic attack often favors the more substituted carbon, which can better stabilize a partial positive charge in the transition state. libretexts.orgstackexchange.comlibretexts.org
The ring-opening of epoxides is readily catalyzed by acids. pressbooks.publibretexts.org In the presence of an acid, the epoxide oxygen is protonated, forming a better leaving group and activating the ring towards nucleophilic attack. libretexts.orglibretexts.org This process generally occurs under milder conditions than for other, less strained ethers. pressbooks.publibretexts.org
A key example is the reaction with aqueous acid, which leads to the formation of a 1,2-diol, also known as a vicinal glycol. pressbooks.pub This reaction proceeds via a backside attack of a water molecule on the protonated epoxide, resulting in a trans-1,2-diol. pressbooks.pub The mechanism is considered to be borderline between SN1 and SN2. rsc.org While it exhibits the stereochemical outcome of an SN2 reaction (inversion of configuration), the transition state has some SN1 character, with the bond to the more substituted carbon being partially broken before the nucleophile attacks. stackexchange.comrsc.org This explains why the nucleophile attacks the more substituted carbon, as it can better accommodate the developing positive charge. stackexchange.comlibretexts.org
Anhydrous hydrohalic acids (like HF, HCl) can also be used to open the epoxide ring, yielding a trans-halohydrin. pressbooks.publibretexts.org The reaction with hydrofluoric acid (HF) is particularly important in the synthesis of betamethasone, as it introduces the 9α-fluoro group. acs.org
Table 1: Products of Acid-Catalyzed Ring Opening of Betamethasone 9,11-Epoxide
| Reagent | Product | Key Feature |
| Aqueous Acid (H₃O⁺) | trans-9α,11β-diol | Formation of a vicinal diol |
| Anhydrous HF | 9α-fluoro-11β-hydroxy derivative | Introduction of a fluorine atom |
| Anhydrous HCl | 9α-chloro-11β-hydroxy derivative | Introduction of a chlorine atom |
This table is for illustrative purposes and specific reaction outcomes may vary based on conditions.
Unlike other ethers, the strained epoxide ring can also be cleaved by bases and nucleophiles. pressbooks.publibretexts.org This reaction typically requires more forcing conditions, such as elevated temperatures, compared to the acid-catalyzed counterpart. pressbooks.pub The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. pressbooks.publibretexts.org This results in an inversion of stereochemistry at the site of attack. A variety of nucleophiles, including hydroxide (B78521), alkoxides, amines, and Grignard reagents, can be employed for base-catalyzed epoxide opening. pressbooks.publibretexts.org
In the context of this compound, a strong base is used to cyclize a bromoformate intermediate to form the epoxide itself. researchgate.netacs.orggoogle.com
The stereochemistry of the epoxide ring-opening in cyclic systems like steroids is often governed by the Fürst-Plattner rule (also known as the trans-diaxial effect). nih.govwikipedia.org This rule states that the nucleophilic attack on a cyclohexene-like epoxide will proceed in a way that leads to a chair-like transition state, resulting in the formation of a trans-diaxial product. nih.govwikipedia.org This is generally the lower energy pathway compared to a twist-boat-like transition state. wikipedia.org
In the case of steroid epoxides, this means that the incoming nucleophile and the departing oxygen (which becomes a hydroxyl group) will be on opposite sides of the ring and in axial positions in the resulting product. nih.govcdnsciencepub.com This stereospecificity is crucial for controlling the stereochemistry of the final corticosteroid product. The formation of trans-diaxial products has been observed in the reaction of steroidal epoxides with various nucleophiles. nih.govcdnsciencepub.com
A pivotal reaction in the synthesis of potent corticosteroids like betamethasone is the formation of a 9α-halohydrin. This is achieved through the acid-catalyzed ring-opening of the 9,11-epoxide with a hydrohalic acid. acs.orggoogle.com For example, the reaction of this compound with hydrofluoric acid (HF) results in the stereospecific opening of the epoxide ring to yield the 9α-fluoro-11β-hydroxy functionality, which is essential for the glucocorticoid activity of betamethasone. acs.org Similarly, reaction with hydrochloric acid (HCl) can introduce a 9α-chloro substituent. google.com This transformation is a classic example of the trans-diaxial opening of a steroidal epoxide.
Trans-Diaxial Ring-Opening Mechanisms
Derivatization and Functionalization Studies
This compound serves as a versatile intermediate for the synthesis of various corticosteroid derivatives. researchgate.netacs.org Its reactivity allows for the introduction of different functional groups at the C-9 and C-11 positions through ring-opening reactions.
Further derivatization can be carried out on the products of the ring-opening. For example, the 21-hydroxyl group can be esterified to produce prodrugs with altered pharmacokinetic properties. google.com Research has also explored the synthesis of analogs with modifications at other positions of the steroid nucleus, starting from the 9,11-epoxide intermediate. google.com For instance, the introduction of a 6α-fluoro group has been achieved through the fluorination of an enolized 21-ester of the 9,11-epoxide. google.com The resulting 6α-fluorinated epoxide can then be converted to various 6α-fluoro corticosteroids. google.com
Esterification at Positions 17 and 21
The hydroxyl groups at the C17 and C21 positions of this compound are readily available for esterification. This common derivatization strategy is employed to modify the lipophilicity and, consequently, the pharmacokinetic profile of the resulting corticosteroid. The synthesis of various esters, such as propionates and valerates, is well-documented. medchemexpress.comresearchgate.net
For instance, the formation of 9,11-Epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate can be achieved through a targeted esterification process. google.com A practical and scalable approach for the selective propionylation of the hydroxyl groups at C17 and C21 has been developed, achieving high yields and demonstrating industrial applicability. researchgate.net This process is crucial for producing active pharmaceutical ingredients like beclomethasone (B1667900) dipropionate from the epoxide intermediate. researchgate.net Similarly, mixed esters, such as the 17-valerate 21-acetate, can be synthesized from related intermediates, highlighting the flexibility of esterification reactions at these positions. google.com
Table 1: Examples of Esterification Products from this compound and Related Intermediates
| Starting Material | Reagent(s) | Product | Reference(s) |
| 9,11-Epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Propionic anhydride (B1165640) | 9,11-Epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate | google.com |
| 16β-methyl epoxide (DB-11) | Propionylating agents | Beclomethasone dipropionate | researchgate.net |
| 9α-fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-trifluoroacetate 21-acetate | Valeric anhydride, p-toluenesulphonic acid | Betamethasone 11-trifluoroacetate 17-valerate 21-acetate | google.com |
Introduction of Other Functional Groups
The epoxide ring is the primary site for introducing other critical functional groups, most notably the 9α-fluoro and 11β-hydroxyl moieties characteristic of many potent corticosteroids. The key reaction is the opening of the epoxide ring.
A crucial step in the synthesis of betamethasone from its 9,11β-epoxide intermediate is the ring-opening reaction using hydrogen fluoride (B91410) (HF). researchgate.net This reaction proceeds with high regioselectivity and stereoselectivity to yield the 9α-fluoro-11β-hydroxy structure. google.com This transformation is a cornerstone in the synthesis of dexamethasone (B1670325) and betamethasone from 9β,11β-epoxy steroid precursors. google.com
Beyond fluorination, other functional groups can be introduced. For example, the synthesis of betamethasone itself involves several stages starting from 9α-hydroxyandrost-4-ene-3,17-dione, where the formation of the 9,11β-epoxide is an essential intermediate step. researchgate.net The epoxide is formed from a Δ9(11) double bond via a bromo-alcohol or bromoformate intermediate, which is subsequently cyclized with a base like sodium hydroxide. researchgate.netresearchgate.netresearchgate.net This process demonstrates the introduction and subsequent transformation of halogenated intermediates to form the epoxide.
Stereochemical Control in Derivatization
Maintaining precise stereochemistry is paramount in the synthesis of corticosteroids, as minor changes can significantly alter biological activity. nih.gov The synthesis of betamethasone derivatives from the 9,11-epoxide intermediate involves several stereocontrolled steps.
The formation of the 16β-methyl group, which distinguishes betamethasone from its epimer dexamethasone, is a critical stereoselective reaction. nih.gov In one synthetic route, this is achieved through hydrogenation using Wilkinson's catalyst, which stereoselectively produces the 16β-methyl configuration. researchgate.net Another approach involves a Grignard addition reaction using a copper-complexed methyl magnesium bromide or iodide, which selectively introduces the methyl group at the C16 position of a Δ16-steroid precursor before the formation of the 9β,11β-epoxide. google.com
The formation of the 9β,11β-epoxide itself is inherently stereospecific. It is typically formed from a Δ9(11)-olefin via a 9α,11β-halohydrin intermediate, ensuring the correct β-orientation of the resulting epoxide ring. researchgate.netresearchgate.net Subsequent reactions, such as the HF-mediated ring opening, are also highly stereoselective, yielding the desired 9α-fluoro and 11β-hydroxy configuration. researchgate.net
Rearrangement Reactions Involving the Epoxide Moiety
Under certain conditions, the dihydroxyacetone side chain of corticosteroids can undergo elimination reactions. The 17,21-diesters of this compound are known to undergo an elimination process analogous to the Mattox rearrangement. rsc.org This reaction, which can be catalyzed by a base or a nucleophile, involves the removal of the equivalent of a carboxylic anhydride molecule and is believed to proceed via a concerted E2 elimination mechanism. rsc.org
In some cases, attempted reactions on the epoxide ring can lead to unintended rearrangements. For instance, efforts to open the epoxide ring of a related 16β-methylcorticoid intermediate under certain conditions were unsuccessful, leading instead to a rearrangement that generated an undesired byproduct. researchgate.net Another documented process involves treating a precursor compound with trimethyl phosphite, which induces an efficient elimination and rearrangement reaction to yield a 17α-hydroxy-pregna-1,4,9(11),20-tetraene-20-methyl ether. google.com These findings underscore the delicate balance of reactivity within the molecule, where specific conditions are required to favor the desired transformation over competing rearrangement pathways.
Degradation Pathways and Stability Studies
Mechanisms of Degradation
The degradation of Betamethasone (B1666872) 9,11-epoxide can occur through several chemical reactions, primarily influenced by factors such as pH, oxygen, and temperature. researchgate.netresearchgate.net
The epoxide ring in Betamethasone 9,11-epoxide is susceptible to hydrolysis, a reaction that involves the cleavage of the epoxide bond by water. medchemexpress.com This process can be catalyzed by both acids and bases. The formation of the 9,11-epoxide bond can induce a conformational change in the steroid's core structure. rsc.org In the synthesis of a betamethasone epoxy hydrolyzate, the process involves a bromohydroxylation reaction followed by an epoxy hydrolysis reaction. google.com
Under strong alkaline conditions, corticosteroids with a 20-keto-21-hydroxyl side chain, including this compound, undergo autooxidation. researchgate.net This reaction is dependent on the strength and concentration of the base. The proposed mechanism involves the oxidation of an enolate, formed from the carbanion at the 21-position, by molecular oxygen. researchgate.netbiosynth.com This leads to the formation of several degradation products, including 17-formyloxy-17-acid, 17-acid, 21-aldehyde, 20-hydroxy-21-acid, and 17-ketone. researchgate.net
Dehydration is a common degradation pathway for corticosteroids, particularly under acidic conditions. rsc.org For instance, betamethasone can undergo a Mattox rearrangement to form two regioisomeric enol aldehydes. rsc.org Isomerization can also occur, as seen in the conversion of betamethasone-17-valerate (B13397696) to betamethasone-21-valerate. researchgate.net
In related corticosteroids that contain a 9α-chloro,11β-hydroxyl group, such as beclomethasone (B1667900) and mometasone (B142194) furoate, base-catalyzed dehydrochlorination can occur. rsc.orgresearchgate.net This reaction leads to the formation of a 9,11-epoxide. rsc.orgresearchgate.net The nucleophilic attack of the 11β-hydroxyl group on the C-9 position, with the departure of the chlorine atom, results in the formation of the 9β,11β-epoxide. researchgate.netresearchgate.net
Dehydration and Isomerization Pathways
Identification of Degradants and Impurities.researchgate.netacs.orgacs.org
The manufacturing process of this compound can lead to the formation of several process-related impurities. researchgate.netacs.orgacs.org
Several impurities have been identified in the synthesis of corticosteroid 9,11β-epoxides. researchgate.netacs.org These include:
21-OH-Δ9,11-triene: This impurity can form from the hydrolysis of unreacted Δ9,11-triene-21-cathylate during the epoxide formation step. acs.org
21-OH-Δ11,12-triene: The formation of this isomer can be a significant issue in the elimination step of the synthesis. acs.org
21-Cl-Δ9,11-triene: This impurity can arise from the transformation of the unprotected 21-OH group to a 21-Cl group. acs.org
β-epoxide-21-cathylate: This impurity can also be formed during the synthesis process. researchgate.netacs.orgacs.org
11β-Cl: This impurity is another potential process-related impurity. researchgate.netacs.org
Table 1: Key Process-Related Impurities of this compound
| Impurity Name | Formation Pathway |
|---|---|
| 21-OH-Δ9,11-triene | Hydrolysis of unreacted Δ9,11-triene-21-cathylate. acs.org |
| 21-OH-Δ11,12-triene | Isomer formation during the elimination step. acs.org |
| 21-Cl-Δ9,11-triene | Transformation of the 21-OH group to 21-Cl. acs.org |
| β-epoxide-21-cathylate | A process-related impurity. researchgate.netacs.orgacs.org |
Degradants from Oxidative Cleavage of Side Chains
The 1,3-dihydroxyacetone (B48652) side chain (the C17-dihydroxyacetone side chain) of corticosteroids, including this compound, is susceptible to oxidative degradation, particularly under specific environmental conditions. researchgate.netacs.org
Detailed Research Findings: Studies have shown that corticosteroids with the 20-keto-21-hydroxyl side chain, such as this compound, undergo significant autooxidation under strong alkaline conditions. researchgate.net This process leads to the cleavage of the side chain, yielding several distinct degradation products. The primary mechanism proposed involves the formation of an enolate resulting from the carbanion at the 21-position, which is then readily oxidized by molecular oxygen. researchgate.net This oxidative cleavage is highly chemoselective in some catalytic processes, leaving the 9β,11β-epoxide ring and other core functionalities of the steroid intact. acs.org
The main degradants identified following this oxidative pathway are summarized in the table below.
| Degradant Name | Chemical Description |
| 17-Formyloxy-17-acid | A carboxylic acid derivative where the side chain is replaced by a formyloxy group at the C17 position. |
| 17-Acid | A carboxylic acid formed at the C17 position of the steroid D-ring. |
| 21-Aldehyde | An aldehyde formed from the oxidation of the C21-hydroxyl group. |
| 20-Hydroxy-21-acid | A carboxylic acid resulting from further oxidation at the side chain. |
| 17-Ketone | The complete cleavage of the side chain results in a ketone at the C17 position. |
| Data sourced from research on corticosteroids with 20-keto-21-hydroxyl side chains. researchgate.net |
Further non-polar degradants, such as a spirodihydrofuranone-9,11-epoxide, have also been identified, indicating more complex degradation pathways can occur. fda.gov
Factors Influencing Stability and Degradation Kinetics
The rate and extent of this compound degradation are dependent on several critical factors, including the chemical environment and physical storage conditions. researchgate.net
The pH of the medium is a primary determinant of the stability of this compound and related corticosteroids.
Detailed Research Findings: The autooxidation of the side chain is significantly accelerated under strong alkaline conditions. researchgate.net The rate of this degradation is directly correlated with the strength and concentration of the base used in the reaction. researchgate.net Conversely, studies on related betamethasone esters show that maximum stability is typically achieved in a weak acid environment, with an optimal pH range often cited between 3.5 and 5.0. researchgate.netnih.gov
The solvent system also plays a crucial role. The degradation kinetics of betamethasone esters have been found to decrease with increasing solvent polarity. researchgate.net Furthermore, the choice of solvent and the nature of any acidic counter-ions can alter the distribution of degradation products. For instance, stressing betamethasone with HCl in dioxane can yield different degradants compared to using sulfuric acid in an acetonitrile (B52724) and water mixture. rsc.org The formation of the epoxide itself from its parent compound is noted to be more common in liquid formulations. rsc.org
| Condition | Effect on Stability | Source |
| Strong Alkaline pH | Accelerates oxidative cleavage of the side chain. | researchgate.net |
| Weak Acidic pH (e.g., 3.5-4.5) | Confers maximum chemical stability for related betamethasone esters. | researchgate.netnih.gov |
| Increasing Solvent Polarity | Decreases the rate of degradation for related betamethasone esters. | researchgate.net |
| Liquid Formulations | Can facilitate the formation of the 9,11-epoxide from its parent compound. | rsc.org |
Temperature and the presence of moisture are critical physical factors that govern the stability of this compound.
Detailed Research Findings: Degradation reactions of corticosteroids are influenced by temperature, often following first-order kinetics. researchgate.net For example, the formation of the 9,11-epoxide from mometasone furoate occurs relatively quickly at 37°C. rsc.org Recommended storage conditions for betamethasone dipropionate are between 15°C and 25°C (59°F and 77°F), highlighting the need to avoid excessive heat. guidechem.com
Moisture is another key factor, and products are typically stored in tightly sealed containers to prevent humidity-induced degradation. guidechem.com The presence of water can facilitate hydrolytic reactions, although the primary concern for the epoxide is often thermal and pH-driven degradation.
The stability of a finished pharmaceutical product containing this compound as an impurity is heavily influenced by the excipients used in the formulation.
Detailed Research Findings: Excipients can either enhance stability or promote degradation. In cream formulations of betamethasone dipropionate, the choice of excipient was found to be critical. nih.gov For example, Transcutol was identified as an excipient that provides maximum stability, whereas incompatibilities were observed with hexylene glycol. nih.gov
In foam formulations, stability has been achieved using a combination of excipients including white petrolatum, mineral oil, and alpha-tocopherol. google.comgoogle.com The container system itself is also a factor; stability can be enhanced by using containers with specific internal coatings, such as epoxy phenolic or modified polyester (B1180765) coatings, which prevent interactions between the product and the container material. google.comgoogle.com
| Excipient/Formulation Factor | Effect on Betamethasone Ester Stability | Source |
| Transcutol | Ensures maximum stability in cream formulations. | nih.gov |
| Hexylene Glycol | Shows incompatibility and may reduce stability. | nih.gov |
| White Petrolatum, Mineral Oil | Used as components in stable foam formulations. | google.comgoogle.com |
| Coated Containers (e.g., Epoxy Phenolic) | Enhances the stability of the composition. | google.comgoogle.com |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of Betamethasone (B1666872) 9,11-Epoxide. Various techniques provide complementary information about its atomic composition, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of Betamethasone 9,11-Epoxide. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the presence of the characteristic 9β,11β-epoxide ring. researchgate.net
¹H NMR spectra provide detailed information about the chemical environment of hydrogen atoms. For instance, specific signals confirm the steroid backbone and the absence of the 11β-hydroxyl proton, which is replaced by the epoxide bridge. The stereochemistry of the epoxide can be confirmed using Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons. researchgate.net The 9β,11β configuration is considered the more mechanistically plausible structure. researchgate.net
A Chinese patent provides detailed NMR data for this compound (referred to as betamethasone epoxy hydrolysate). google.com The data includes ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra which help differentiate between CH, CH₂, and CH₃ groups. google.com
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
|---|---|---|---|
| H-1 | 7.29 | d, J=10.0 | google.com (DMSO) |
| H-2 | 6.22 | dd, J=10.0, 1.8 | google.com (CDCl₃) |
| H-4 | 6.01 | s | google.com (DMSO) |
| H-11 | 3.19 | br s | google.com (DMSO) |
| C-18 Me | 0.86 | s | google.com (DMSO) |
| C-19 Me | 1.37 | s | google.com (DMSO) |
| C-16 Me | 1.01 | d, J=6.6 | google.com (DMSO) |
Note: Data is compiled from various sources and solvents, leading to variations in chemical shifts.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-3 (C=O) | 186.3 | google.com |
| C-20 (C=O) | 209.8 | google.com |
| C-5 | 128.8 | google.com |
| C-1 | 154.5 | google.com |
| C-9 | 67.8 | google.com |
| C-11 | 64.9 | google.com |
Note: Data extracted from patent literature describing the compound's structural confirmation. google.com
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation. The molecular formula is C₂₂H₂₈O₅, corresponding to a molecular weight of approximately 372.45 g/mol . biosynth.comsynzeal.com
In studies of related compounds, MS analysis has been crucial for identifying epoxide formation. For example, degradation products of beclomethasone (B1667900) dipropionate were analyzed by methane (B114726) chemical ionization (CI) mass spectrometry, which helped identify the formation of a 9,11-epoxide structure through the loss of hydrogen chloride. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an invaluable tool for identifying and quantifying impurities in complex mixtures. scielo.br HPLC-MS/MS methods have been developed for the sensitive determination of betamethasone in biological matrices, monitoring specific precursor-to-product ion transitions, such as m/z 393 > 373 for betamethasone. scielo.br
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₂₈O₅ | biosynth.comsynzeal.comnih.gov |
| Molecular Weight | 372.45 g/mol | biosynth.combiosynth.com |
| Monoisotopic Mass | 372.19367399 Da | nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds. google.com Key features in the IR spectrum would include signals for the hydroxyl (-OH) group, ketone (C=O) groups at positions 3 and 20, the carbon-carbon double bonds (C=C) of the pregna-1,4-diene system, and vibrations associated with the epoxide ring. google.com For related compounds like betamethasone acetate (B1210297), IR spectroscopy is a standard identification test compared against a reference standard. uspbpep.com
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (hydroxyl) | 3200-3600 |
| C=O stretch (ketones) | 1650-1720 |
| C=C stretch (alkenes) | 1600-1680 |
| C-O-C stretch (epoxide) | 1250 (asymmetric), 810-950 (symmetric) |
Note: These are general ranges for the expected functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the conjugated π-electron system within the this compound molecule. The α,β-unsaturated ketone system in Ring A of the steroid (the pregna-1,4-diene-3-one structure) is the primary chromophore responsible for UV absorption. researchgate.net
Studies on related degradation products have shown that the formation of the 9,11-epoxide from a 9-chloro-11-hydroxy steroid results in a bathochromic shift (a shift to a longer wavelength) of about 9 nm. researchgate.net A λₘₐₓ (wavelength of maximum absorbance) of 248 nm has been reported for a 9β,11β-epoxide degradation product in ethanol. researchgate.net Other UV spectrophotometric methods for the parent compound betamethasone have reported a λₘₐₓ around 234-240 nm, which is characteristic of the diene-one chromophore. uspbpep.comymerdigital.com
Table 5: UV-Vis Absorption Data
| Parameter | Wavelength (nm) | Solvent | Reference |
|---|---|---|---|
| λₘₐₓ (reported for 9β,11β-epoxide) | 248 | Ethanol | researchgate.net |
| λₘₐₓ (reported for Betamethasone) | 240 | Ethanol (96%) | uspbpep.com |
Infrared (IR) Spectroscopy
Chromatographic Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API), other impurities, and intermediates. acs.orgbiosynth.com These methods are the cornerstone of quality control in pharmaceutical manufacturing.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of this compound and for impurity profiling of betamethasone drug products. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. scielo.brresearchgate.net
HPLC methods are used to determine the purity of this compound reference standards, with specifications often requiring a purity of at least 95-98% by HPLC area. biosynth.com In the synthesis of corticosteroids, HPLC is used to monitor the reaction progress and confirm the purity of the final epoxide intermediate, comparing its retention time to that of a reference standard. google.com Stability-indicating HPLC methods are specifically developed and validated to separate the API from all potential degradation products and process-related impurities, ensuring that the analytical method can accurately measure the drug's stability over time. researchgate.netresearchgate.net
Table 6: Typical HPLC Method Parameters for Corticosteroid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 4.6 mm x 150 mm, 5 µm) | scielo.brresearchgate.netresearchgate.net |
| Mobile Phase | Gradient or isocratic mixture of water/buffer and an organic modifier (e.g., acetonitrile (B52724), methanol) | scielo.bruspbpep.comlcms.cz |
| Flow Rate | 1.0 - 1.6 mL/min | uspbpep.comresearchgate.net |
| Detection | UV spectrophotometer, typically at 240 nm or 254 nm | uspbpep.comlcms.cz |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of this compound. Due to the low volatility and thermal instability inherent to corticosteroids, a derivatization step is essential prior to GC analysis. This process modifies the analyte to increase its volatility and thermal stability, making it suitable for the gas phase separation. researchgate.net
Derivatization: The most common and effective method for preparing corticosteroids for GC analysis is silylation. researchgate.net This involves replacing the active hydrogen atoms in the hydroxyl groups of the molecule with trimethylsilyl (B98337) (TMS) groups. A typical derivatization procedure involves evaporating the sample containing this compound to dryness and then treating the residue with a silylating agent. mdpi.com
A frequently used derivatizing mixture is composed of N-trimethylsilylimidazole (TMSim), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS), often in a 3:3:2 volume ratio. mdpi.comcore.ac.uk The reaction is typically carried out by heating the sample with the reagent mixture. For instance, a protocol might involve heating the dried residue with 70 µL of the derivatizing agent at 70°C for 60 minutes to ensure complete derivatization. mdpi.com Another approach involves a two-step procedure with an initial microwave-assisted derivatization followed by traditional heating to maximize the yield of the TMS derivatives. core.ac.uk The resulting TMS-ether derivatives of this compound are significantly more volatile and provide sharp, well-defined chromatographic peaks.
Instrumentation and Analysis: The derivatized sample is then injected into the GC-MS system. The analysis is performed using a capillary column, such as a 5% phenyl-methylpolysiloxane column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up gradually, for example, from an initial temperature of 180°C to a final temperature of 300°C, to ensure the elution of all steroid compounds within a reasonable timeframe. fda.gov
The mass spectrometer, operating in Electron Impact (EI) ionization mode, detects the eluted compounds. core.ac.uk It fragments the molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. This allows for the unequivocal identification of this compound, even in complex mixtures containing other related impurities like Dexamethasone (B1670325). nih.govnih.gov The high sensitivity of GC-MS also permits the detection and quantification of trace amounts of the epoxide, with limits of detection (LOD) for similar synthetic glucocorticoids reported in the low µg/L range in biological matrices like urine. core.ac.uk
Table 1: Illustrative GC-MS Derivatization and Analysis Parameters for Corticosteroids This table presents a generalized set of conditions based on established methods for related compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | N-trimethylsilylimidazole (TMSim) / N,O-bis(trimethylsilyl)acetamide (BSA) / Trimethylchlorosilane (TMCS) (3:3:2, v/v/v) | mdpi.com, core.ac.uk |
| Derivatization Conditions | 70°C for 60 minutes | mdpi.com |
| Injection Volume | 1-2 µL | mdpi.com |
| GC Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | fda.gov |
| Carrier Gas | Helium | core.ac.uk |
| Oven Temperature Program | Initial 180°C, ramp to 300°C | fda.gov |
| Ionization Mode | Electron Impact (EI) | core.ac.uk |
| Detection | Mass Spectrometry (Quadrupole or High-Resolution) | mdpi.comcore.ac.uk |
X-ray Crystallography for Structural Confirmation
While a specific, publicly available Crystallographic Information File (CIF) for this compound is not readily found, the structural analysis of closely related betamethasone derivatives is well-documented. acs.orgnih.govscienceopen.com These studies establish the principles and expected outcomes for the crystallographic analysis of the epoxide.
Methodology: The analysis begins with the growth of a suitable single crystal, which can be challenging for complex organic molecules. A modern approach involves using a porous metal-organic framework (MOF) to encapsulate and immobilize the guest molecule (e.g., a betamethasone derivative), facilitating the growth of high-quality crystals suitable for diffraction. nih.gov
The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflection spots, is collected. nih.gov The data is processed to determine the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (which describes the crystal's symmetry). The structure is then solved using computational methods to generate a three-dimensional electron density map, from which the positions of individual atoms are determined. nih.gov
Research Findings: Studies on betamethasone derivatives, such as betamethasone dipropionate, have successfully determined their atomic-resolution structures. nih.gov For example, analysis of related steroids has often revealed an orthorhombic crystal system with a specific space group like P212121. The crystallographic data generated provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. This level of detail is crucial for distinguishing between isomers, such as betamethasone and dexamethasone, which differ only in the stereochemistry at the C-16 position. nih.gov The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository where such crystallographic data is deposited and can be accessed. nih.gov
Table 2: Representative Crystallographic Data for a Betamethasone Derivative This table provides an example of the type of data obtained from an X-ray crystallographic analysis of a related steroid, as specific data for the epoxide is not publicly available.
| Parameter | Example Value/Description | Reference |
|---|---|---|
| Chemical Formula | C₂₂H₂₈O₅ (for this compound) | biosynth.com, nih.gov |
| Molecular Weight | 372.45 g/mol | biosynth.com, nih.gov |
| Crystal System | Orthorhombic (Typical for related steroids) | |
| Space Group | P2₁2₁2₁ (Typical for related steroids) | |
| Unit Cell Dimensions (Å) | a, b, c values would be determined | nih.gov |
| Volume (ų) | Calculated from unit cell dimensions | nih.gov |
| Z (Molecules per unit cell) | Typically 4 for this space group | |
| Data Deposition | Cambridge Crystallographic Data Centre (CCDC) | nih.gov |
Metabolic Transformations and Biotransformation Studies
Epoxide Hydrolase Activity in Biological Systems
Epoxide hydrolases (EHs) are a family of enzymes that play a significant role in the metabolism of various compounds, including xenobiotics and endogenous signaling molecules. researchgate.netnih.govresearchgate.net They catalyze the hydrolysis of epoxide rings to form corresponding diols, a process that is generally considered a detoxification pathway. nih.govnumberanalytics.com
Epoxide hydrolases are key players in the metabolism of foreign compounds (xenobiotics). researchgate.netnumberanalytics.com Many environmental pollutants and drugs form reactive epoxide intermediates during their metabolism. acs.org These epoxides can be toxic and genotoxic, posing a risk to the organism. researchgate.netal-edu.com Epoxide hydrolases convert these reactive epoxides into less reactive and more water-soluble dihydrodiols, facilitating their excretion from the body. numberanalytics.com
Mammalian microsomal epoxide hydrolase (mEH) is a primary enzyme involved in this detoxification process, exhibiting broad substrate selectivity and being inducible by foreign compounds. researchgate.netnih.gov It is highly expressed in the liver, a central organ for drug metabolism. researchgate.net Soluble epoxide hydrolase (sEH) also participates in xenobiotic metabolism, particularly for epoxides on non-cyclic systems. researchgate.netal-edu.com
However, the action of epoxide hydrolase is not always detoxifying. In some instances, the resulting diol can be further metabolized into a more toxic compound. numberanalytics.comal-edu.com A classic example is the metabolic activation of polycyclic aromatic hydrocarbons, where epoxide hydrolase activity is a step in the formation of carcinogenic diol epoxides. al-edu.com
Here is a table summarizing the role of epoxide hydrolase in the metabolism of select xenobiotics:
| Xenobiotic | Epoxide Metabolite | Dihydrodiol Metabolite |
| Benzo[a]pyrene | Benzo[a]pyrene-7,8-epoxide | Benzo[a]pyrene-7,8-dihydrodiol |
| Styrene | Styrene oxide | Styrene glycol |
| Carbamazepine | Carbamazepine-10,11-epoxide | Carbamazepine-10,11-dihydrodiol |
This table illustrates the conversion of reactive epoxide metabolites into dihydrodiols by epoxide hydrolase. Data sourced from numberanalytics.com
Epoxide hydrolases have garnered significant attention for their application in asymmetric synthesis due to their high enantio- and regioselectivity. sioc-journal.cnresearchgate.net This stereoselectivity allows for the production of optically pure epoxides and vicinal diols, which are valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals. researchgate.netpnas.org
The asymmetric hydrolysis of racemic epoxides by EHs can proceed through two main pathways: kinetic resolution and enantioconvergent hydrolysis. researchgate.net In kinetic resolution, one enantiomer of the epoxide is preferentially hydrolyzed, leaving the other enantiomer in high enantiomeric excess. Enantioconvergent hydrolysis involves the conversion of both enantiomers of a racemic epoxide into a single, enantiomerically pure diol. researchgate.net
Researchers have successfully engineered epoxide hydrolases to improve their activity and selectivity for specific substrates, including bulky pharmaceutical intermediates. pnas.orgnih.gov Computational design and directed evolution have been employed to create mutant enzymes with enhanced or even inverted enantioselectivity, demonstrating the feasibility of tailoring these biocatalysts for specific synthetic applications. nih.gov
Role in Xenobiotic Metabolism
Biotransformation Pathways of Related Steroids
Biotransformation, utilizing microorganisms and plant cells, offers a powerful and environmentally friendly alternative to chemical synthesis for modifying steroid structures. researchgate.netfrontiersin.org These biological systems can perform highly specific reactions, such as hydroxylations, oxidations, and reductions, at positions that are difficult to access through conventional chemical methods. researchgate.netfrontiersin.org
Microorganisms, including fungi and bacteria, are widely used for the biotransformation of steroids. researchgate.netresearchfloor.orgnih.gov These transformations are crucial for the industrial production of many steroid-based drugs. frontiersin.orgscispace.com
Key microbial transformations include:
Hydroxylation: The introduction of a hydroxyl group at a specific position on the steroid nucleus is a common and important modification. For example, Rhizopus species are known for their ability to perform 11α-hydroxylation of progesterone. scispace.com
Dehydrogenation: The introduction of double bonds, such as the Δ1-dehydrogenation of hydrocortisone (B1673445) to produce prednisolone, is a key step in enhancing the anti-inflammatory activity of corticosteroids. researchfloor.org
Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom into a carbon-carbon bond, often leading to the formation of lactones. Fungi like Aspergillus and Penicillium species have been shown to perform this type of oxidation on steroid substrates. researchgate.netscispace.com
The following table provides examples of microbial transformations of various steroids:
| Microorganism | Steroid Substrate | Major Transformation Product(s) |
| Rhodococcus coprophilus | Cortisone | Prednisone |
| Rhodococcus coprophilus | Hydrocortisone | Prednisolone |
| Fusarium culmorum | Progesterone | 15α-hydroxyprogesterone, 12β,15α-dihydroxyprogesterone |
| Aspergillus sojae | 4-Androstene-3,17-dione | Testolactone |
This table showcases the diversity of steroid transformations achievable through microbial biocatalysis. Data sourced from researchfloor.orgscispace.com
Plant cell cultures are also effective systems for the biotransformation of steroids, offering high regio- and stereoselectivity. researchgate.net They can perform various modifications, including hydroxylation, oxidation, and glycosylation.
For instance, the biotransformation of betamethasone (B1666872) dipropionate using banana (Musa acuminata) leaves has been reported to yield oxidized and hydrolyzed products. nih.gov Similarly, the roots of Launaea capitata have been used to transform betamethasone dipropionate. nih.gov These studies highlight the potential of plant-based systems for generating novel steroid derivatives.
Microbial Transformations
Metabolite Identification and Characterization
The identification and structural elucidation of metabolites are crucial for understanding the biotransformation pathways of a compound. In the context of Betamethasone 9,11-Epoxide, while direct metabolic studies are not extensively detailed in the provided search results, studies on related compounds provide a framework for potential transformations.
For example, the degradation of beclomethasone (B1667900) dipropionate in human plasma was found to yield several products, including two that were identified as 9β,11β-epoxide derivatives. researchgate.net These were formed from beclomethasone and its 21-monopropionate ester through the loss of hydrogen chloride and subsequent epoxide formation. researchgate.net This suggests that the 9,11-epoxide moiety can be a stable metabolic product of certain corticosteroids.
Furthermore, studies on estrogen metabolism have identified a 5α,6α-estrone epoxide as a metabolite, which can exist in a sulfated form. nih.govbioscientifica.comdeepdyve.com The characterization of this epoxide metabolite involved techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and enzymatic hydrolysis. researchgate.netnih.govbioscientifica.comdeepdyve.com The hydrolysis of the sulfated epoxide yielded different products depending on the conditions, indicating the complexity of steroid metabolite analysis. nih.govbioscientifica.comdeepdyve.com
These examples underscore the importance of advanced analytical techniques in isolating and identifying steroid metabolites, which can include epoxide structures. The formation of such epoxides can be catalyzed by cytochrome P450 enzymes. acs.org
Synthetic Utility and Applications As an Intermediate
Precursor to Betamethasone (B1666872) and its Esters
Betamethasone 9,11-epoxide, also known as 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione, serves as a direct precursor in the synthesis of Betamethasone. ontosight.aibiosynth.com The critical step in this transformation is the opening of the epoxide ring. This is typically achieved by reacting the epoxide with a source of fluoride (B91410), most commonly aqueous hydrogen fluoride (HF). acs.orggoogle.com This reaction is highly stereospecific and results in the formation of the desired 9α-fluoro-11β-hydroxy functionality, a hallmark of Betamethasone's potent anti-inflammatory activity. acs.orgthieme-connect.de The process is carefully controlled at low temperatures, often below -15°C, to manage the exothermic nature of the reaction and ensure high yields of the target molecule. acs.org
Furthermore, this compound is a starting point for producing various Betamethasone esters. These esters, such as Betamethasone dipropionate and Betamethasone valerate, are synthesized from the Betamethasone core, which is itself derived from the epoxide. medchemexpress.com The esterification at the C17 and/or C21 hydroxyl groups modifies the drug's lipophilicity and duration of action.
A crucial aspect of the synthesis is the quality of the epoxide intermediate. Process improvements have focused on minimizing impurities to ensure the final Betamethasone drug substance meets high purity standards set by pharmacopeias. acs.org
Table 1: Synthesis of Betamethasone from this compound
| Step | Reactant(s) | Key Transformation | Resulting Functional Group |
|---|
Intermediate in the Synthesis of Other Corticosteroids
The utility of this compound extends beyond the synthesis of Betamethasone itself. It is a versatile intermediate for the production of several other clinically important corticosteroids. acs.orgresearchgate.netacs.orggoogle.com
In the synthesis of Mometasone (B142194), a related but distinct corticosteroid, a derivative of this compound is often utilized. The synthesis of Mometasone furoate can start from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregna(steryl)diene-3,2-diketone (an isomer of Betamethasone epoxide). google.com The synthetic pathway involves a series of reactions that modify the steroid's side chain and introduce a furoate ester at the C17 position. nih.gov The epoxide ring is a key reactive site that is manipulated during the multi-step synthesis. google.comnih.gov
This compound is also a key starting material for the synthesis of Beclomethasone (B1667900) and its esters, such as Beclomethasone dipropionate. acs.orggoogle.comresearchgate.net A common industrial process involves the chlorination of the 9,11-epoxide to introduce a 9α-chloro group, a defining feature of Beclomethasone. google.comasianpubs.org Subsequent reactions, including esterification with propionic anhydride (B1165640), lead to the final Beclomethasone dipropionate product. google.com The availability and reactivity of the epoxide make it a cost-effective starting point for large-scale production. researchgate.net
Dexamethasone (B1670325), the 16α-methyl epimer of Betamethasone, can also be synthesized from a corresponding 9,11-epoxide intermediate. acs.orggoogle.comguidechem.commedchemexpress.com The synthesis mirrors that of Betamethasone, involving the crucial hydrofluorination step to open the epoxide ring and install the 9α-fluoro-11β-hydroxy groups. guidechem.comchemicalbook.com The stereochemistry at the C16 position is established earlier in the synthetic sequence, and the epoxide serves as a reliable means to introduce the C9 and C11 functionalities.
Beclomethasone
Role in the Introduction of Halogen Functionalities
The primary synthetic utility of the 9,11-epoxide ring lies in its ability to serve as a masked precursor for the introduction of a halogen at the 9α position and a hydroxyl group at the 11β position. This transformation is fundamental to the synthesis of many potent fluorinated corticosteroids.
The reaction of a steroidal 9β,11β-epoxide with hydrogen fluoride is a well-established and highly efficient method for creating the 9α-fluoro-11β-hydroxy moiety. acs.orggoogle.com This reaction proceeds via a stereospecific ring-opening mechanism. The fluoride ion acts as a nucleophile, attacking the C9 position from the α-face of the steroid, leading to an inversion of configuration at this center. Simultaneously, the epoxide oxygen is protonated and subsequently becomes the 11β-hydroxyl group. smolecule.com
The regioselectivity of this reaction is a key advantage, consistently yielding the desired 9α-fluoro-11β-hydroxy product. thieme-connect.desmolecule.com This method is widely used in the industrial production of fluorinated corticosteroids due to its reliability and the relatively low cost of aqueous hydrogen fluoride. acs.org While other fluorinating agents exist, the epoxide ring-opening with HF remains a preferred route for this critical transformation.
Table 2: Key Corticosteroids Synthesized from this compound or its Analogs
| Corticosteroid | Key Synthetic Transformation from Epoxide | Reference(s) |
|---|---|---|
| Betamethasone | Ring-opening with hydrogen fluoride | acs.org, google.com |
| Mometasone | Multi-step synthesis involving epoxide manipulation and esterification | nih.gov, google.com |
| Beclomethasone | Ring-opening with a chlorine source | google.com, asianpubs.org |
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of Betamethasone 9,11-Epoxide relevant to its identification in research settings?
- Answer : this compound (CAS 981-34-0) has a molecular formula of C₂₂H₂₈O₅ and a molecular weight of 372.46 g/mol . Its identification in experimental settings requires techniques like nuclear magnetic resonance (NMR) to confirm the epoxide moiety (C9,11-oxirane) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Solubility profiles (e.g., insolubility in water, solubility in DMSO up to 60 mg/mL) should guide solvent selection for in vitro studies .
Q. How is this compound utilized as a synthetic intermediate in corticosteroid production?
- Answer : The compound serves as a precursor in synthesizing betamethasone derivatives through epoxide ring-opening reactions. For example, acid-catalyzed ring opening with hydrogen fluoride can yield betamethasone, as demonstrated in analogous dexamethasone synthesis pathways. Researchers should monitor reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions and optimize yield .
Q. What analytical methods are recommended for detecting this compound in pharmaceutical impurity profiling?
- Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is preferred for quantifying this compound as an impurity in corticosteroids like beclometasone dipropionate. Method validation should include specificity testing against structurally similar impurities and calibration curves with deuterated internal standards (e.g., Betamethasone-D5 9,11-Epoxide derivatives) .
Advanced Research Questions
Q. How can deuterated derivatives of this compound be employed in metabolic stability studies?
- Answer : Isotopically labeled analogs (e.g., Betamethasone-D5 9,11-Epoxide 21-Propionate) enable precise tracking of metabolic pathways via mass spectrometry. Researchers should design in vitro assays using liver microsomes or hepatocytes, with LC-MS/MS to identify metabolites. Data analysis must account for isotope effects on reaction rates and validate results against non-deuterated controls .
Q. What experimental approaches are used to investigate the reactivity and stability of the epoxide moiety in this compound under varying conditions?
- Answer : Kinetic studies under controlled pH, temperature, and humidity conditions can assess epoxide stability. Techniques like differential scanning calorimetry (DSC) and X-ray crystallography reveal degradation pathways (e.g., ring-opening via nucleophilic attack). For synthetic applications, continuous flow reactors with optimized residence times minimize epoxide decomposition during large-scale production .
Q. How should researchers address discrepancies in epoxidation efficiency when synthesizing this compound derivatives?
- Answer : Contradictions in epoxidation yields often arise from competing side reactions (e.g., over-oxidation). A factorial design of experiments (DoE) can identify critical variables (e.g., oxidant concentration, reaction time). Statistical tools like ANOVA should analyze data, while in situ monitoring (e.g., Raman spectroscopy) tracks reaction progress. Cross-referencing with synthetic protocols for analogous steroids (e.g., dexamethasone) provides mechanistic insights .
Methodological Considerations
- Data Analysis : Use software like GraphPad Prism or R for nonlinear regression analysis of dose-response curves. Report IC₅₀/EC₅₀ values with 95% confidence intervals .
- Safety Protocols : Adhere to GHS guidelines for handling reproductive toxins (Category 1B) and aquatic hazards. Use PPE and fume hoods during synthesis .
- Reference Standards : Source certified standards (e.g., B327045 this compound 21-Propionate) from accredited providers to ensure data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
